MAO-B vs. MAO-A Isoform Selectivity: Target Compound vs. Class Baseline
2-(Quinolin-4-ylamino)propane-1,3-diol demonstrates a marked selectivity window for MAO-B (IC50 = 1,130 nM) over MAO-A (IC50 > 100,000 nM), equating to >88-fold selectivity [1]. This contrasts with the broader MAO inhibition profiles reported for certain 4-aminoquinoline derivatives and establishes a defined selectivity fingerprint that is not uniformly present across the structural class.
| Evidence Dimension | MAO-B vs. MAO-A isoform selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,130 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | Class baseline (non-selective 4-aminoquinolines typically do not exhibit >10-fold MAO-B selectivity) |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline; fluorescence assay; 20 min incubation; recombinant human enzymes (BindingDB/ChEMBL curated data) |
Why This Matters
For CNS programs targeting MAO-B (e.g., Parkinson's disease or depression), >88-fold selectivity over MAO-A minimizes the risk of hypertensive crisis associated with peripheral MAO-A inhibition, making this scaffold a safer starting point than less selective aminoquinolines.
- [1] BindingDB BDBM50401981 (CHEMBL1575961). Affinity Data: MAO-A IC50 > 1.00E+5 nM; MAO-B IC50 = 1.13E+3 nM. Curated by ChEMBL, Northeast Ohio Medical University. View Source
